molecular formula C7H14O3 B150955 (2,2-Dimethyl-1,3-dioxan-5-yl)methanol CAS No. 4728-12-5

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol

Cat. No. B150955
CAS RN: 4728-12-5
M. Wt: 146.18 g/mol
InChI Key: BTAUZIVCHJIXAX-UHFFFAOYSA-N
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Description

The compound "(2,2-Dimethyl-1,3-dioxan-5-yl)methanol" is a dioxolane derivative, which is a class of organic compounds featuring a 1,3-dioxolane ring. This particular compound has been the subject of research due to its potential as a chiral auxiliary in asymmetric synthesis, which is a key area in the production of enantiomerically pure substances .

Synthesis Analysis

The synthesis of related dioxolane compounds has been reported in the literature. For instance, a chiral version of the compound, (S)-(4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol, was synthesized for use as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. This synthesis involves bidentate chelation-controlled alkylation of glycolate enolate . Another study corrected the stereochemical assignments of a similar compound, (2,2-dimethyl-5-phenyl-[1,3]dioxolan-4-yl)-methanol, through unambiguous synthesis involving the reaction of (S)-O-TBS-mandelic aldehyde with vinyl magnesium chloride .

Molecular Structure Analysis

The crystal structure of a related compound, (4R, 5R)(5-Hydroxymethyl-2,2-dimethyl-[1,3]dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol, has been determined. It crystallized in the monoclinic system and featured intramolecular hydrogen bonds, which are crucial for the stability of the molecular structure. The configuration of the carbon atoms in the dioxolane ring was found to be in the R form, and the hydroxyl groups were positioned on the same side of the ring .

Chemical Reactions Analysis

Although not directly related to the compound , research on the electrooxidation of 2,5-dimethyl- and tetramethyl-thiophene in methanol has shown the formation of 2,5-dimethoxy adducts. This study provides insight into the reactivity of methyl groups in the presence of methanol and could be relevant for understanding the chemical behavior of methanol derivatives like "(2,2-Dimethyl-1,3-dioxan-5-yl)methanol" .

Physical and Chemical Properties Analysis

The physical and chemical properties of "(2,2-Dimethyl-1,3-dioxan-5-yl)methanol" and its derivatives are influenced by the dioxolane ring and the substituents attached to it. The crystal structure analysis provides some information on the density and molecular weight, which are important for understanding the compound's behavior in different phases. The presence of hydroxyl groups and their potential for hydrogen bonding can affect solubility and reactivity .

Scientific Research Applications

Catalysis and Chemical Reactions

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol has been recognized for its role in heterogeneously catalysed condensations, particularly in the acid-catalysed condensation of glycerol with various aldehydes to form [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. Solid acids were evaluated as heterogeneous catalysts for this transformation, highlighting the compound's significance in synthesizing potential novel platform chemicals, especially as precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).

Asymmetric Synthesis

In asymmetric synthesis, (2,2-Dimethyl-1,3-dioxan-5-yl)methanol derivatives have been employed as chiral auxiliaries. For instance, (S)-(4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol has been synthesized and used in the bidentate chelation-controlled alkylation of glycolate enolate, showcasing the compound's utility in producing chiral α-hydroxy esters (Jung, Ho, & Kim, 2000).

Crystal Structure Analysis

The crystal structure of derivatives of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol has been a subject of study. One such compound, (4R, 5R)(5-Hydroxymethyl-2, 2-dimethyl-[1,3] dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol, was synthesized and its crystal structure was determined, revealing insights into the configuration of the dioxolane ring and the presence of intramolecular hydrogen bonds (Li, Wang, & Chen, 2001).

Chemical Transformations

The compound has been involved in various chemical transformations. For example, in the study of the transformation of cyanoacetylenic alcohols, derivatives of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol played a key role in the reaction mechanisms (Mal’kina et al., 2006).

Organic Synthesis

It has been utilized in organic synthesis as well, particularly in organocatalytic asymmetric Michael addition reactions. These reactions involved 2,2-dimethyl-1,3-dioxan-5-one with various nitro alkenes using proline-based catalysts, demonstrating the compound's utility in synthesizing polyfunctional nitro ketones (Enders & Chow, 2006).

Biofuel Research

Interestingly, (2,2-Dimethyl-1,3-dioxan-5-yl)methanol-derived compounds have also been evaluated as potential biofuels. Their thermal properties were studied, indicating the compound's relevance in the development of alternative, environmentally friendly fuels (Batista et al., 2011).

Safety And Hazards

The safety information for (2,2-Dimethyl-1,3-dioxan-5-yl)methanol indicates that it has a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H302, and the precautionary statements are P280, P305, P338, and P351 .

properties

IUPAC Name

(2,2-dimethyl-1,3-dioxan-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-7(2)9-4-6(3-8)5-10-7/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAUZIVCHJIXAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393889
Record name (2,2-dimethyl-1,3-dioxan-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol

CAS RN

4728-12-5
Record name [2,2-Dimethyl-1,3-dioxan-5-yl)methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4728-12-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,2-dimethyl-1,3-dioxan-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dioxane-5-methanol, 2,2-dimethyl
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Synthesis routes and methods I

Procedure details

A solution of 2-methoxypropene (1 g) in N,N-dimethylformamide (150 ml) was added to 2-(hydroxymethyl)-1,3-propanediol (500 mg). p-Toluenesulfonic acid (10 mg) was added thereto, and the mixture was stirred at room temperature overnight. The solvent was removed by distillation under the reduced pressure, water was added to the residue, and the mixture was extracted with n-butanol. The n-butanol layer was then washed with water and was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by column chromatography using hexane-acetone to give (2,2-dimethyl[1,3]dioxan-5-yl)-methanol (378 mg, yield 55%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2,2-dimethoxypropane (5.88 g, 56.5 mmol), 2-methyl-propane-1,3-diol (5.0 g, 47 mmol), and PTSA monohydrate (0.48 g, 2.3 mmol) in THF (100 mL) was stirred O/N at rt. The mixture was concentrated in vacuo to give the title compound as a colorless liquid: yield 6.87 g (99%).
Quantity
5.88 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
PTSA monohydrate
Quantity
0.48 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 2,2-dimethyl-[1,3]dioxane-5-carboxylic acid ethyl ester (7.03 g, 37.35 mmol) in tetrahydrofuran (20 ml) was added dropwise to a cooled to 0° C. suspension of lithium aluminum hydride (1.8 g, 48.55 mmol) in tetrahydrofuran (20 ml). The reaction was stirred at 0° C. for 20 min and at 25° C. for 2 h. After such time, ethyl acetate (1 ml) and a few crystals of sodium sulphate decahydrate were added with caution. After stirring at 25° C. for 1 h saturated sodium chloride solution was added and the product extracted with ethyl acetate (3×100 ml). The organics were washed with water, dried over magnesium sulfate, filtered and concentrated in vacuo to afford (2,2-dimethyl-[1,3]dioxan-5-yl)-methanol (4.09 g, 76%) as a clear oil: 1H NMR (300 MHz, CDCl3) δ ppm 1.39 (s, 3H, CH3), 1.44 (s, 3H, CH3), 1.79-1.90 (m, 1H, CH), 2.15-2.26 (brs, 1H, OH), 3.69-3.81 (m, 2H, 2×OCH of 2×OCH2), 3.74 (d, J=6.8 Hz, 2H, OCH2), 3.96-4.05 (m, 2H, 2×OCH of 2×OCH2).
Quantity
7.03 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Triol 3-1 (1 eq.) was dissolved in DMF at a concentration of approximately 0.5 M and 2,2-dimethoxypropane (1.16 eq.) and p-toluenesulfonic acid monohydrate (0.03 eq.) were added. The solution was stirred for one or more days, and was quenched with TEA (0.5 eq.). As much solvent as possible was removed in vacuo and the remainder was purified by distillation under vacuum.
[Compound]
Name
Triol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Lithium aluminum hydride (80 g) is stirred in ether (2000 ml) while the product of Example 3 (230 g) in ether (250 ml) is added dropwise. When the addition is complete the mixture is stirred an additional 16 hours. The reaction mixture is decomposed by careful addition of water (80 ml) followed by 15% aqueous sodium hydroxide (80 ml) and additional water (240 ml). The resulting suspension is filtered, the filter cake washed with ethanol and ether and the combined filtrates evaporated to give a residue. Distillation of the residue gives the title product (155 g) (81%) B.P. 75° C. (0.05 mm).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step One
Name
Quantity
2000 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
Name
Quantity
240 mL
Type
reactant
Reaction Step Four
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,2-Dimethyl-1,3-dioxan-5-yl)methanol
Reactant of Route 2
(2,2-Dimethyl-1,3-dioxan-5-yl)methanol
Reactant of Route 3
Reactant of Route 3
(2,2-Dimethyl-1,3-dioxan-5-yl)methanol
Reactant of Route 4
Reactant of Route 4
(2,2-Dimethyl-1,3-dioxan-5-yl)methanol
Reactant of Route 5
(2,2-Dimethyl-1,3-dioxan-5-yl)methanol
Reactant of Route 6
(2,2-Dimethyl-1,3-dioxan-5-yl)methanol

Citations

For This Compound
47
Citations
GZ Raskildina, LV Spirikhin, SS Zlotskij… - Russian Journal of …, 2019 - Springer
Computer simulation of conformational transformations of 5-ethyl-5-hydroxymefhyl-2,2-dimefhyl-1,3-dioxane in the gas phase, as well as in mixtures with chloroform, DMSO, benzene, …
Number of citations: 12 link.springer.com
OV Mikolaichuk, VV Sharoyko, EA Popova… - Journal of Molecular …, 2021 - Elsevier
The article describes the study of biocompatibility and bioactivity of a cytostatic agent [5-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]-2,2-dimethyl-1,3-dioxan-5-yl]methanol (substance …
Number of citations: 11 www.sciencedirect.com
OV Mikolaichuk, VV Sharoyko, EA Popova… - Russian Chemical …, 2022 - Springer
({5-[4,6-Di(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2,2-dimethyl-1,3-dioxan-5-yl)-methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate was synthesized and characterized. The interaction of the …
Number of citations: 4 link.springer.com
E Sinitsyna, I Bagaeva, E Gandalipov, E Fedotova… - Pharmaceutics, 2022 - mdpi.com
Cancer is still one of the major diseases worldwide. The discovery of new drugs and the improvement of existing ones is one of the areas of priority in the fight against cancer. Dioxadet ([…
Number of citations: 2 www.mdpi.com
TR Simmons, CJ Pickett, JA Wright - Acta Crystallographica Section …, 2011 - scripts.iucr.org
A new synthetic route to 2,2-bis(sulfanylmethyl)propane-1,3-diol, (II), is described starting from the commercially available 2,2-bis(hydroxymethyl)propane-1,3-diol. The structures of two …
Number of citations: 5 scripts.iucr.org
G Barbe, D Chai, B Chen, D Guay… - The Journal of …, 2020 - ACS Publications
The natural product koningic acid (KA) is a selective covalent inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical node in the glycolysis pathway. While KA is …
Number of citations: 5 pubs.acs.org
T Ford - 2017 - repository.tcu.edu
Sugar alcohols have long been utilized in many commercial products as sugar alternatives that can present fewer health problems while retaining nearly the same sweetness. Sugar …
Number of citations: 1 repository.tcu.edu
J Hidalgo-Carrillo, RC Estévez-Toledano… - Journal of the Taiwan …, 2021 - Elsevier
Background Biomass is the only renewable alternative to fossil fuels to produce chemicals. In this sense, glycerol is an important biomass-derived platform chemical obtained as a by-…
Number of citations: 12 www.sciencedirect.com
J Mindemark, L Imholt, D Brandell - Electrochimica Acta, 2015 - Elsevier
A new self-plasticizing aliphatic polycarbonate comprising flexible alkyl and alkyl ether side groups was designed and synthesized from six-membered cyclic carbonate monomers with …
Number of citations: 32 www.sciencedirect.com
S Vrbkova, M Dračínský, A Holý - Collection of Czechoslovak …, 2007 - cccc.uochb.cas.cz
Novel bisphosphonate alkylating agent, tetraisopropyl {2-[(mesyloxy)methyl]propane-1,3-diyl}bis(oxymethylene)bisphosphonate 19, was synthesized from diethyl 2,2-bis(hydroxymethyl)…
Number of citations: 9 cccc.uochb.cas.cz

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